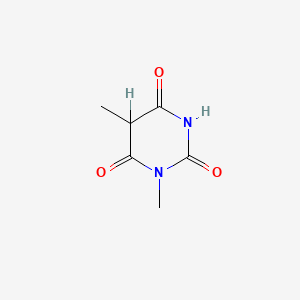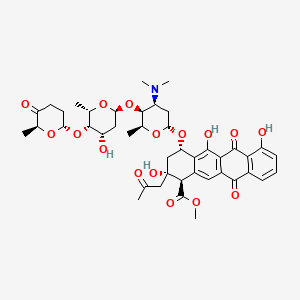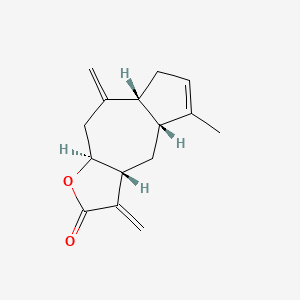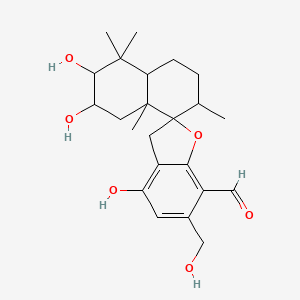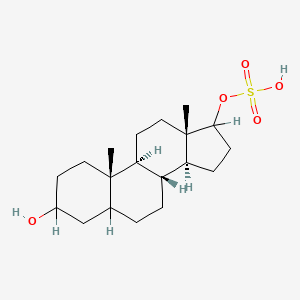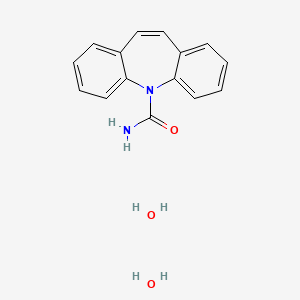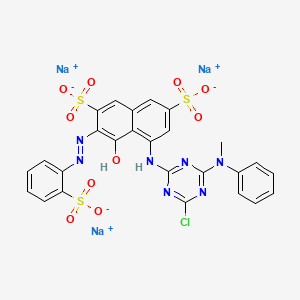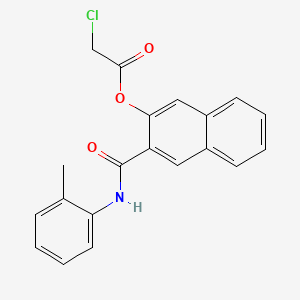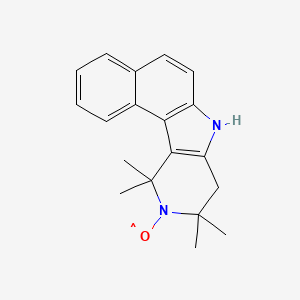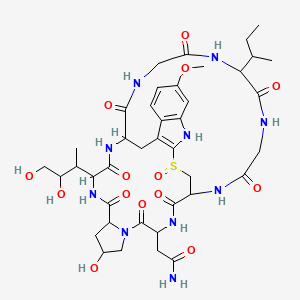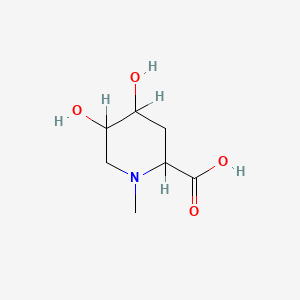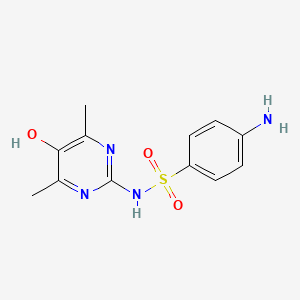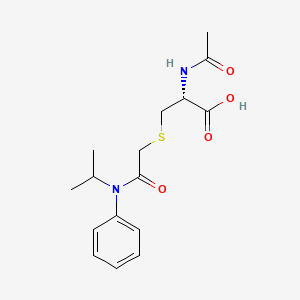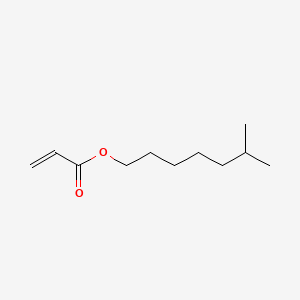![molecular formula C20H38N2O6 B1210232 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone CAS No. 215117-10-5](/img/structure/B1210232.png)
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone is a natural product found in Broussonetia kazinoki with data available.
Applications De Recherche Scientifique
Alkaloid Isolation and Structural Elucidation
Research has identified compounds structurally related to 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone. For example, studies on Broussonetia species have led to the isolation of new pyrrolidinyl piperidine alkaloids, such as broussonetines I and J, which bear structural similarities. These compounds were characterized using spectroscopic and chemical methods, highlighting their unique molecular structures (Shibano et al., 1998).
Synthetic Methodologies
Efforts in synthetic chemistry have led to the development of novel routes for the synthesis of compounds related to this chemical. For instance, research has explored the facile synthesis of iminosugar nucleosides, demonstrating the potential for creating analogues of natural sugars. Such efforts contribute to the broader understanding of synthetic pathways relevant to similar compounds (Hassan et al., 2004).
Biological Activity and Applications
Research into the constituents of Broussonetia species has also uncovered compounds with glycosidase inhibitory activities. These findings suggest potential applications in the modulation of enzymatic processes, which could be relevant to compounds like 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone (Shibano et al., 1998).
Structural Characterization and Crystallography
Studies on related compounds have also emphasized the importance of structural characterization, including hydrogen-bonding patterns and crystal structure analysis. This is crucial for understanding the molecular behavior and potential interactions of similar compounds (Balderson et al., 2007).
Methodological Developments
Advancements in methodological approaches for synthesizing similar compounds have been significant. For example, the development of simple methods for synthesizing diamines critical in medicinal chemistry contributes to the broader field of synthetic methodologies relevant to compounds like 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone (Smaliy et al., 2011).
Propriétés
Numéro CAS |
215117-10-5 |
|---|---|
Nom du produit |
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone |
Formule moléculaire |
C20H38N2O6 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H38N2O6/c1-13(24)22-11-7-6-9-16(22)20(28)17(25)10-5-3-2-4-8-14-18(26)19(27)15(12-23)21-14/h14-21,23,25-28H,2-12H2,1H3/t14?,15-,16-,17+,18-,19-,20+/m1/s1 |
Clé InChI |
JOZUWNJNFDODBK-MOTVNDDHSA-N |
SMILES isomérique |
CC(=O)N1CCCC[C@@H]1[C@@H]([C@H](CCCCCCC2[C@H]([C@@H]([C@H](N2)CO)O)O)O)O |
SMILES |
CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2)CO)O)O)O)O |
SMILES canonique |
CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2)CO)O)O)O)O |
Synonymes |
broussonetine I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



